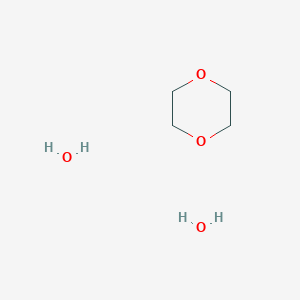

Dioxan Dihydrat

Description

Structure

3D Structure of Parent

Properties

CAS No. |

60469-77-4 |

|---|---|

Molecular Formula |

C4H12O4 |

Molecular Weight |

124.14 g/mol |

IUPAC Name |

1,4-dioxane;dihydrate |

InChI |

InChI=1S/C4H8O2.2H2O/c1-2-6-4-3-5-1;;/h1-4H2;2*1H2 |

InChI Key |

ZOXACJMYFMCRJY-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCO1.O.O |

Origin of Product |

United States |

Molecular Level Interactions in 1,4 Dioxane Water Systems

Hydrogen Bonding Networks within Dioxane-Water Complexes

In aqueous solutions, 1,4-dioxane (B91453) and water molecules form intricate, extended networks primarily through hydrogen bonding. nih.gov The evolution and nature of these networks are highly dependent on the concentration of water. At very low water concentrations (mole fraction Xw < 0.1), water molecules are isolated and primarily form hydrogen bonds with the ether oxygen atoms of dioxane. As the water content increases, a transition occurs, leading to the formation of water clusters and eventually a bulk-like, three-dimensional hydrogen-bonded network of water molecules. acs.org

Studies using density functional theory (DFT) have calculated the binding energies for stable 1,4-dioxane-(water)n complexes. The binding energy increases with the number of water molecules, indicating the strengthening of the complex. epa.govresearchgate.net

| Complex | Number of Water Molecules (n) | Total Energy (hartrees) | Binding Energy (kcal/mol) |

|---|---|---|---|

| 1,4-dioxane-(water)₁ | 1 | -384.1964038 | 6.23 |

| 1,4-dioxane-(water)₂ | 2 | -460.6570694 | 16.73 |

| 1,4-dioxane-(water)₃ | 3 | -537.1032381 | 18.11 |

Data sourced from Chaudhari, A. (2010). epa.govresearchgate.net

The primary interaction between dioxane and water is the conventional O-H⋯O hydrogen bond, where a hydrogen atom from a water molecule acts as the donor and an oxygen atom from a dioxane molecule serves as the acceptor. researchgate.net The average energy of this type of bond in dioxane-water complexes is approximately -2.293 kcal/mol, with an average bond length of about 2.797 Å. researchgate.net

In addition to the conventional O-H⋯O bond, weaker, non-conventional C-H⋯O hydrogen bonds have been proposed and investigated. In these interactions, a C-H group from the dioxane molecule acts as a weak hydrogen bond donor to the oxygen of a water molecule. Some studies propose the formation of a "bifunctional" hydrogen-bonded complex where water is connected to dioxane through both an O-H⋯O and a C-H⋯O bond. The presence of these weak C-H⋯O bonds is supported by the blue shifts observed in the C-H stretching bands in vibrational spectroscopy. However, other computational studies did not find evidence of C–H…O bonds in their calculated complex structures. researchgate.net Analysis of radial distribution functions from molecular dynamics simulations points to the presence of weak C–H–O hydrogen bonds in aqueous solutions. researchgate.net

Conformational Analysis of 1,4-Dioxane in Hydrated Environments

In any phase, the six-membered ring of 1,4-dioxane is not planar. It adopts several non-planar conformations to relieve the angle strain that would be present in a flat hexagonal shape. wikipedia.org The most significant of these are the "chair" and "boat" (or "twist-boat") conformations. acs.orglibretexts.org The presence of water molecules in the environment influences the stability and population of these conformers.

Theoretical and experimental studies consistently show that the chair conformation is the most stable form of 1,4-dioxane in the gas phase, as a pure liquid, and in aqueous solution. researchgate.netresearchgate.netacs.org The energy difference between the chair and the higher-energy twist-boat conformers is significant, resulting in the equilibrium being almost completely shifted toward the chair form, with populations of twist-boat conformers estimated to be less than 0.01%. researchgate.net The boat conformation itself is a transition state between two twist-boat forms and is less stable. wikipedia.org

The interconversion between the two equivalent chair conformations, known as ring flipping, proceeds through higher-energy intermediates. The pathway involves transitioning from the chair to a twist-boat conformation via a high-energy half-chair transition state. wikipedia.orgacs.org

| Conformation | Relative Energy (kcal/mol) | Symmetry |

|---|---|---|

| Chair | 0.00 | C₂h |

| Twist-Boat | ~5.0 | D₂ |

| Boat | Higher than Twist-Boat | C₂v |

| Half-Chair | Highest (Transition State) | C₂ |

Relative energies are approximate values based on data for cyclohexane, which serves as a model for the conformational analysis of six-membered rings. wikipedia.orglibretexts.org

Solvation Dynamics and Preferential Solvation Phenomena

Solvation dynamics describe how solvent molecules rearrange around a solute following a change in the solute's electronic state. In dioxane-water mixtures, these dynamics can be significantly slower compared to neat solvents. This slowing is often attributed to the formation of transient dioxane-water clusters and the time required for the rupture and reorganization of water-dioxane hydrogen bonds. researchgate.net

Preferential solvation is a phenomenon observed in mixed solvents where the composition of the solvent in the immediate vicinity of a solute molecule (the solvation shell) differs from the composition of the bulk solvent. mdpi.comnih.gov In dioxane-water mixtures, the nature of preferential solvation depends on the solute. For instance, studies on sodium chloride in a 50% dioxane-water mixture indicate a strong preferential hydration of the salt ions. dtic.mildtic.mil Conversely, in mixtures with other organic solvents like N-methylformamide, cyclic ethers including 1,4-dioxane are found to be preferentially solvated by the organic co-solvent rather than by water. mdpi.com

1,4-dioxane is an amphiphilic molecule, possessing hydrophilic ether oxygen atoms and hydrophobic ethylene (B1197577) (-CH₂-CH₂-) groups. The interaction of these nonpolar groups with water is known as hydrophobic hydration. This process involves the structuring of water molecules around the hydrophobic moieties. acs.org The formation of bifunctional hydrogen bonds, involving both the hydrophilic (ether oxygen) and hydrophobic (C-H groups) parts of the molecule, has been proposed as a key feature of the hydrophobic hydration of cyclic ethers. This cooperative interaction is believed to be responsible for the hydration of the nonpolar sections of the molecule. The hydration of nonpolar groups is a complex phenomenon that can involve the formation of "dangling" or non-hydrogen-bonded O-H groups in the water molecules of the hydration shell, similar to what is observed at macroscopic oil-water interfaces. nih.gov

Formation and Structural Diversity of Dioxane-Water Molecular Clusters

The interaction between 1,4-dioxane and water molecules is characterized by the formation of hydrogen-bonded molecular clusters. These aggregates are fundamental to understanding the behavior of dioxane in aqueous solutions. The formation and structure of these clusters have been elucidated through a combination of spectroscopic methods and quantum-chemical calculations.

Research indicates that the composition of these clusters can vary significantly. At low dioxane concentrations (mole fraction xdio ≤ 0.13), the mixtures are primarily composed of water associates and dioxane-water complexes with stoichiometries of DWl (where l = 6–8). As the dioxane concentration increases to between 0.13 and 0.3 mole fraction, small hydrogen-bonded clusters of dioxane and water molecules, such as D1–3W7–21, are formed. At even higher dioxane concentrations (xdio > 0.3), these clusters coexist with larger aggregates of approximately 10 dioxane molecules. researchgate.net

Theoretical studies using density functional theory have provided detailed insights into the geometry and stability of smaller clusters. For complexes of one 1,4-dioxane molecule with one, two, or three water molecules (n=1-3), the most stable conformers have been identified. The binding energies for these stable structures increase with the number of water molecules, calculated to be 6.23 kcal/mol for the 1:1 complex, 16.73 kcal/mol for the 1:2 complex, and 18.11 kcal/mol for the 1:3 complex. researchgate.net This indicates the increasing stability of the cluster as more water molecules participate in the hydrogen-bonding network.

The structural diversity of these clusters is influenced by several factors. A 1,4-dioxane molecule has two oxygen atoms, making it possible to form two hydrogen bonds simultaneously with water molecules. electronicsandbooks.com In the most stable 1:1 complex, a single O-H···O hydrogen bond is formed between the water and dioxane molecules. For the 1:2 clusters, various stable conformations exist, including those with C2h and Cs symmetries. researchgate.net

The conformation of the 1,4-dioxane molecule itself, which can interconvert between chair and boat forms, also affects the cluster geometry. researchgate.net Calculations have shown that the stabilization energy of clusters formed by dioxane molecules in a bath (boat) conformation is greater than that of clusters formed with the chair conformation. researchgate.net Specifically, for (Diox)2·(H2O)m complexes, when the number of water molecules (m) is greater than four, the structures involving the boat conformation of dioxane become more stable. researchgate.net Furthermore, weak C-H···O hydrogen bonds between dioxane and water have also been proposed to contribute to the stability of certain complexes.

Spectroscopic studies, particularly using Fourier-transform infrared (FTIR) spectroscopy, have corroborated these theoretical findings. For instance, vibrational bands observed at 3585 and 3505 cm–1 are attributed to water molecules that are hydrogen-bonded to dioxane. acs.orgresearchgate.net These interactions result in a red shift in the O-H stretching modes of water, indicating the formation of hydrogen bonds. researchgate.net

The following table summarizes the characteristics of the primary dioxane-water molecular clusters based on detailed research findings:

| Cluster Stoichiometry (Dioxane:Water) | Calculated Binding Energy (kcal/mol) | Key Structural Features |

| 1:1 | 6.23 researchgate.net | A single water molecule hydrogen-bonded to one of the oxygen atoms of 1,4-dioxane. researchgate.net |

| 1:2 | 16.73 researchgate.net | Two water molecules hydrogen-bonded to the 1,4-dioxane molecule; various stable conformations exist. researchgate.net |

| 1:3 | 18.11 researchgate.net | Three water molecules forming a hydrogen-bond network with a single 1,4-dioxane molecule. researchgate.net |

| D1–3W7–21 | Not specified | Small, stable hydrogen-bonded clusters found in mixtures with dioxane mole fractions between 0.13 and 0.3. researchgate.net |

Advanced Spectroscopic Characterization of 1,4 Dioxane Hydrates and Complexes

Vibrational Spectroscopy for Intermolecular Interaction Probing

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is exceptionally sensitive to the local environment of molecules. It serves as a primary tool for investigating the hydrogen bonding and other non-covalent interactions that govern the structure and properties of 1,4-dioxane-water mixtures.

Infrared (IR) spectroscopy probes the vibrational transitions within a molecule. In the context of 1,4-dioxane (B91453) and water mixtures, changes in the IR spectrum, particularly frequency shifts, provide direct evidence of intermolecular interactions.

The interaction between 1,4-dioxane and water molecules leads to noticeable shifts in the characteristic vibrational frequencies of both species. The C-H stretching vibrations of 1,4-dioxane and the O-H stretching vibrations of water are particularly informative.

Studies have shown that the frequencies of the C-H stretching vibration modes of 1,4-dioxane increase as the concentration of water increases. acs.org This phenomenon, known as a "blue shift," is indicative of the formation of weak C-H···O hydrogen bonds between the C-H groups of dioxane and the oxygen atom of water. acs.orgrsc.org This type of hydrogen bond is considered "improper" or "blue-shifting" and is a key feature of the hydration of the C-H groups in 1,4-dioxane. acs.orgnih.gov The bending vibration bands of the C-H groups also shift to higher wavenumbers, further supporting the influence of attractive forces from water molecules. dergipark.org.tr

Conversely, the O-H stretching band of water is also affected by the presence of 1,4-dioxane. In dioxane-water mixtures, new peaks appear at higher frequencies (blue-shifted) compared to pure water, which are attributed to the vibrational bands of water molecules hydrogen-bonded to 1,4-dioxane. mdpi.comresearchgate.net This high-frequency shift is a result of the weakening of the hydrogen bond network of water upon the introduction of dioxane. researchgate.net Some research suggests a model where a water molecule acts as both a proton donor in a conventional O-H···O hydrogen bond with the ether oxygen of dioxane and a proton acceptor in a blue-shifting C-H···O hydrogen bond simultaneously. acs.org

The extent of these frequency shifts is dependent on the concentration of the mixture. Saturation of these shifts for most modes is typically observed at a dioxane-water molar ratio of approximately 1:28. rsc.orgresearchgate.net

Table 1: Observed Solvent-Induced Frequency Shifts in 1,4-Dioxane-Water Mixtures

| Vibrational Mode | Direction of Shift upon Dilution with Water | Reference |

|---|---|---|

| C-H Stretching (Dioxane) | Blue Shift (Increase in frequency) | acs.org |

| C-H Bending (Dioxane) | Blue Shift (Increase in frequency) | dergipark.org.tr |

| O-H Stretching (Water) | Blue Shift (Increase in frequency) | mdpi.comresearchgate.net |

Raman spectroscopy, which measures the inelastic scattering of light, provides complementary information to IR spectroscopy. It is particularly useful for studying the low-frequency modes associated with the collective dynamics of water structure.

Low-frequency Raman spectra of aqueous dioxane solutions have been analyzed to understand the dynamical structure of water. aip.org The spectra of these solutions can be effectively described by the superposition of characteristic water modes and a mode for dioxane. aip.org A notable finding is the disappearance of the 190 cm⁻¹ mode of water at a water mole fraction below approximately 0.8. aip.org This observation suggests the disruption of the tetrahedral-like structure of water, which is typically formed by a network of five water molecules. aip.org

Raman studies have also been employed to investigate the conformational landscape of 1,4-dioxane in aqueous solutions, revealing the presence of small amounts of twist-boat conformers in addition to the dominant chair conformer at room temperature. rsc.orgresearchgate.netscilit.com Furthermore, high-pressure Raman spectroscopy, in conjunction with DFT calculations, has been used to study 1,3-dioxane/water mixtures, concluding that weak C-H···O bonds are formed outside the first coordination sphere. rsc.org

Infrared Spectroscopy of Dioxane-Water Mixtures and Complexes

Solid-State Nuclear Magnetic Resonance (ssNMR) Spectroscopy of Hydrated Forms

Solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy is a powerful technique for characterizing the structure and dynamics of solid materials, including crystalline hydrates of 1,4-dioxane. It provides information about the local environment of specific nuclei.

ssNMR has been used to study the conformational exchange of 1,4-dioxane when it is included in the channel solvate hydrate (B1144303) formed with finasteride (B1672673). rsc.org This approach allows for the determination of the activation barrier for the anisotropic tumbling of the solvent molecules without the need for complex modeling. rsc.org

In other studies, ¹³C CP/MAS NMR has been used to investigate the adsorption of 1,4-dioxane on bentonite (B74815) clay. dergipark.org.tr A difference in the resonance frequency of the carbon atoms between free 1,4-dioxane and the dioxane-clay system indicates that the mobility of the 1,4-dioxane molecules is restricted within the bentonite structure. dergipark.org.tr

Dielectric Spectroscopy for Molecular Relaxation Phenomena

Dielectric spectroscopy measures the dielectric properties of a material as a function of frequency. It is particularly sensitive to the rotational motion of polar molecules and the relaxation of hydrogen-bond networks.

Studies of 1,4-dioxane-water mixtures at 25 °C using dielectric relaxation spectroscopy have revealed the microheterogeneous structure of these mixtures. acs.orgnih.gov The spectra are best described by the sum of two Debye processes. The slower process is attributed to the cooperative relaxation of the hydrogen-bond network of water, while the faster mode reflects the dynamics of water molecules in a dioxane-rich environment. acs.orgnih.gov The addition of 1,4-dioxane causes a significant slowing down of the cooperative mode, which is ascribed to a reduction in the number of available hydrogen-bond acceptor sites and geometric constraints imposed on the water molecules. acs.orgnih.gov

Weak dielectric absorption has also been observed in the clathrate hydrate of 1,4-dioxane, which has a composition of D·∼17H₂O and a structure II clathrate framework. scilit.com This absorption, associated with the reorientation of the nonpolar 1,4-dioxane molecule, is attributed to the induction of a small dipole moment in the water molecules of the cage by the chair form of dioxane. scilit.com

Neutron Scattering Studies of Dioxane-Water Structure and Dynamics

Neutron scattering is a versatile technique that provides unique information about the structure and dynamics of materials at the atomic and molecular level. Because neutrons interact with atomic nuclei, they are particularly sensitive to the positions and motions of hydrogen atoms, making this method ideal for studying aqueous systems.

Large-angle X-ray scattering (LAXS) and small-angle neutron scattering (SANS) have been used to investigate the salt-induced phase separation of 1,4-dioxane-water mixtures. capes.gov.bracs.org These studies have shown that before phase separation, the preferential hydration of ions is enhanced with increasing salt concentration. capes.gov.bracs.org After phase separation, the structures of the organic and aqueous phases are similar to those of the corresponding binary mixtures. capes.gov.bracs.org SANS data, interpreted using the Debye correlation length as a measure of concentration fluctuation, indicate an increase in these fluctuations as the salt concentration approaches the point of phase separation. capes.gov.bracs.org

Quasielastic neutron scattering (QENS) studies, combined with molecular dynamics simulations, have also been employed to investigate the liquid structure of 1,4-dioxane. ornl.gov These studies have highlighted the sensitivity of the scattering intensity in the low-momentum transfer region to the presence of residual hydrogen in deuterated samples. ornl.gov

Structural Elucidation of Solid State 1,4 Dioxane Hydrates and Co Crystals

Crystallographic Analysis of Dioxane Hydrates

Crystallographic techniques are the cornerstone for determining the three-dimensional structure of crystalline solids at an atomic level. Both single-crystal and powder X-ray diffraction methods offer complementary information crucial for the characterization of 1,4-dioxane (B91453) hydrates and co-crystals.

Single-Crystal X-ray Diffraction (SC-XRD) stands as the definitive method for determining the absolute structure of a crystalline compound. By analyzing the diffraction pattern of a single crystal, it is possible to map electron density and thus determine the precise positions of atoms, bond lengths, bond angles, and intermolecular interactions.

Research has shown that 1,4-dioxane forms a classic clathrate hydrate (B1144303) of von Stackelberg's structure II, with a composition of D·17H₂O, where 'D' represents the dioxane guest molecule. cdnsciencepub.com In these structures, the water molecules form a host lattice containing cages, within which the guest 1,4-dioxane molecules are encapsulated.

SC-XRD is also invaluable for characterizing co-crystals or solvates where 1,4-dioxane is incorporated into a crystal lattice alongside another compound and, in some cases, water. For instance, the crystal structure of a 1,4-dioxane solvate of 2-chloro-4-nitrobenzoic acid (CNBA) was determined using SC-XRD. psu.edu The analysis revealed that the asymmetric unit consists of one molecule of CNBA and half a molecule of 1,4-dioxane. psu.edu Similarly, studies on the antibacterial drug furazidin have identified a 1,4-dioxane solvate hydrate (FUR·DIOX·H₂O), for which the crystal structure was successfully determined. chemrxiv.org In the case of finasteride (B1672673), SC-XRD analysis of its 1,4-dioxane solvate revealed it to be a hemihydrate with a finasteride:solvent molar ratio of 2:1, where the solvent molecules were found to be highly disordered within channels in the crystal structure. nih.gov

A summary of crystallographic data obtained from SC-XRD for selected 1,4-dioxane-containing crystals is presented below.

| Compound/Complex | Formula | Crystal System | Space Group | Reference |

| Gadolinium(III) Dioxane Solvate Hydrate | C₆₀H₆₄F₁₈Gd₂N₁₂O₂₀ | Triclinic | P-1 | mdpi.com |

| Nifedipine 1,4-Dioxane Solvate | C₂₁H₂₂N₂O₈ | Monoclinic | P2₁/c | iucr.org |

| CNBA 1,4-Dioxane Solvate | C₇H₄ClNO₄ · 0.5(C₄H₈O₂) | Monoclinic | C2/c | psu.edu |

| Boron Trifluoride Monohydrate Dioxane Adduct | BF₃H₂O·C₄H₈O₂ | Monoclinic | P2₁/c | researchgate.net |

This table is interactive. Click on the headers to sort the data.

Powder X-ray Diffraction (PXRD) is a rapid and powerful technique used to identify crystalline phases and analyze the purity of a sample. It produces a characteristic diffraction pattern, or "fingerprint," for a specific crystalline solid. This method is particularly useful for distinguishing between different polymorphs, hydrates, and solvates. researchgate.net

PXRD has been extensively used to characterize various crystalline forms containing 1,4-dioxane. For example, it was employed to identify a new transient 1,4-dioxane solvate of 2,3-diiodo-6,13-bis(triisopropylsilylethynyl)pentacene, which was found to desolvate to a different crystalline form under ambient conditions. iucr.org In studies of the anti-HIV agent 2-chloro-4-nitrobenzoic acid (CNBA), PXRD was used to characterize a newly discovered monohydrate as well as a 1,4-dioxane solvate. psu.edu

Furthermore, variable-humidity PXRD can be used to monitor structural changes in real-time as a function of relative humidity. frontiersin.org This is particularly relevant for hydrates, as it allows for the direct correlation of changes in the crystal lattice with the uptake or loss of water molecules. frontiersin.org The technique is also essential for confirming the products of desolvation experiments, where PXRD patterns of the initial solvate and the final product can be compared to identify the resulting anhydrous or less-solvated form. researchgate.net

Investigation of Polymorphism and Solvatomorphism in Dioxane-Containing Crystalline Solids

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure, while solvatomorphism (or pseudopolymorphism) describes the phenomenon where different crystalline solids are formed as a result of the incorporation of solvent molecules into the crystal lattice. psu.eduannualreviews.org When the incorporated solvent is water, the resulting solvatomorphs are called hydrates. annualreviews.org

1,4-Dioxane is recognized as a solvent with a high propensity to form solvates, likely due to its ability to participate in hydrogen bonding. annualreviews.org The study of active pharmaceutical ingredients (APIs) and other organic molecules frequently reveals the formation of 1,4-dioxane solvates and solvate hydrates. chemrxiv.orgfrontiersin.org

A comprehensive study on the antibacterial agent furazidin demonstrated its ability to form both a pure 1,4-dioxane solvate (FUR·DIOX) and a 1,4-dioxane solvate hydrate (FUR·DIOX·H₂O) when crystallized from 1,4-dioxane and a 9:1 mixture of 1,4-dioxane and water, respectively. chemrxiv.org This highlights the subtle interplay of solvent composition in directing the crystallization outcome. Similarly, investigations into the solid-state forms of finasteride led to the characterization of a 1,4-dioxane solvate which was also a hemihydrate. nih.gov A fascinating aspect of this research was the discovery that solvates prepared with different solvents (dioxane, THF, IPA) could be isostructural, meaning they share a common crystal structure of the host molecule. nih.gov

The transformation between different solid forms is also a key area of investigation. Grinding experiments on 2-chloro-4-nitrobenzoic acid (CNBA) with a catalytic amount of 1,4-dioxane resulted in the formation of the corresponding solvate, which upon extended grinding, transformed into the more stable polymorphic Form I. psu.edu This illustrates that solvates can act as intermediate phases in the transformation between polymorphs. psu.edu

Thermal Analysis Techniques for Solid-State Phase Behavior

Thermal analysis techniques are indispensable for studying the physical and chemical changes that occur in a material as a function of temperature. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are two of the most common methods used to characterize the solid-state phase behavior of 1,4-dioxane hydrates and co-crystals. psu.edu

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. wikipedia.org It is used to detect and quantify the energy changes associated with phase transitions, such as melting, crystallization, and solid-solid transitions. wikipedia.org The resulting thermogram shows endothermic (heat absorbing) or exothermic (heat releasing) peaks corresponding to these events.

Early studies using DSC were instrumental in identifying a high hydrate of 1,4-dioxane, which was shown to melt incongruently at -13 °C. cdnsciencepub.com In the study of solvated materials, DSC can reveal the temperature of desolvation. For example, a transient 1,4-dioxane solvate of a pentacene (B32325) derivative displayed a broad endotherm at 53 °C with an associated enthalpy change (ΔH) of 56 J/g, indicative of a desolvation event. iucr.org For the complex UI₄(1,4-dioxane)₂, an endothermic peak was observed around 110 °C, which was attributed to the thermal decomposition and release of the dioxane ligands. osti.gov

| Compound/Complex | Thermal Event | Onset/Peak Temperature (°C) | Enthalpy (ΔH) | Reference |

| 1,4-Dioxane High Hydrate | Incongruent Melting | -13 | Not specified | cdnsciencepub.com |

| Pentacene Derivative Dioxane Solvate | Endotherm (Desolvation) | 53 (Peak) | 56 J/g | iucr.org |

| UI₄(1,4-dioxane)₂ | Endotherm (Decomposition) | ~110 (Peak) | Not specified | osti.gov |

This table is interactive. Click on the headers to sort the data.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time. It is particularly useful for determining the stoichiometry of hydrates and solvates by quantifying the mass loss corresponding to the release of water or solvent molecules upon heating. nih.gov

TGA has been used to confirm the composition of various 1,4-dioxane-containing solids. For a 1,4-dioxane solvate of a pentacene derivative, TGA showed a weight loss of 8.2% up to 200 °C, which corresponds to approximately 0.9 equivalents of 1,4-dioxane, confirming it as a monosolvate. iucr.org In the case of UI₄(1,4-dioxane)₂, a mass loss of 21% was measured between 20 °C and 140 °C, consistent with the release of the two dioxane ligands. osti.gov For finasteride solvates, TGA was used in combination with solution-state proton NMR to accurately estimate the molar ratios of host to guest molecules. nih.gov This combined approach is powerful for characterizing complex solvated and hydrated systems. nih.gov

| Compound/Complex | Temperature Range (°C) | Weight Loss (%) | Interpretation | Reference |

| Pentacene Derivative Dioxane Solvate | up to 200 | 8.2 | ~0.9 eq. of 1,4-dioxane | iucr.org |

| UI₄(1,4-dioxane)₂ | 20 - 140 | 21 | Release of dioxane ligands | osti.gov |

| 4-amino-2-(2,6-dioxopiperidine-3-yl)isoindoline-1,3-dione dihydrate | Not specified | ~11.6 | 2 eq. of water | google.com |

This table is interactive. Click on the headers to sort the data.

Hot-Stage Microscopy (HSM) for Visualizing Thermal Eventsacs.orgresearchgate.net

Hot-Stage Microscopy (HSM) is an analytical technique that combines microscopy with thermal analysis to enable the visual study of a material's physical and chemical properties as a function of temperature and time. nih.gov This method is particularly valuable for characterizing pharmaceutical solids, as it allows for the direct observation of thermal events such as melting, desolvation, polymorphism, and phase transitions. researchgate.netnih.govamericanpharmaceuticalreview.com By heating a sample on a controlled stage under a microscope, researchers can visualize changes in morphology, birefringence, and other optical properties, providing insights that complement data from techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). researchgate.netnih.gov

In the context of solvated crystals, HSM is effective for screening and characterizing hydrates and solvates. nih.gov The desolvation process, where solvent or water molecules are released from the crystal lattice upon heating, can be directly observed. researchgate.net This event is often visible as the formation of bubbles in the surrounding medium (e.g., silicon oil) or as changes in the crystal's transparency and birefringence. rsc.org For instance, a loss of birefringence can indicate that the solvent is released through a diffusion-controlled process, which may lead to the collapse of the crystal structure into an amorphous or different polymorphic form. rsc.org

While specific HSM studies focused solely on 1,4-Dioxane Dihydrate are not extensively detailed in the reviewed literature, the technique has been applied to various co-crystals and solvates involving 1,4-dioxane. These studies demonstrate the utility of HSM for understanding the thermal behavior of dioxane-containing crystal forms. For example, in a study of cinacalcet (B1662232) hydrochloride solvates, including one with 1,4-dioxane, HSM revealed that desolvation occurs below 100°C. rsc.org The process was accompanied by a loss of birefringence before the subsequent nucleation and growth of anhydrous crystals. rsc.org In another investigation on 2-chloro-4-nitrobenzoic acid solvates, HSM experiments on related crystals showed no visual changes prior to melting, suggesting that desolvation and melting were concomitant events. psu.edu

These examples underscore the capability of HSM to provide crucial visual information on the mechanisms and temperatures of thermal transitions in solvated crystalline solids.

Table 1: Observed Thermal Events in 1,4-Dioxane Solvates via HSM

| Compound/System | Observed Thermal Event(s) | Temperature (°C) | Finding |

|---|---|---|---|

| Cinacalcet hydrochloride 1,4-dioxane solvate | Desolvation (loss of birefringence), Nucleation of anhydrous phase | < 100, ~90-100 | Desolvation occurs via a diffusion-controlled process, followed by the growth of needle-like anhydrous crystals. rsc.org |

| Bis(demethoxy)curcumin 1,4-dioxane solvate | Desolvation | Not specified | The desolvation of the solvate was visually observed using hot-stage microscopy. nih.gov |

Morphological Characterization of Hydrate Crystalsresearchgate.net

The morphological characterization of hydrates involves understanding both the external crystal shape (habit) and the internal crystal structure (packing). 1,4-Dioxane is known to form a clathrate hydrate, which is a specific type of crystalline solid where water molecules form a cage-like lattice that encloses the "guest" 1,4-dioxane molecules.

Research has identified that 1,4-dioxane hydrates typically adopt the clathrate structure II (sII). researchgate.netrsc.org This structure is composed of two types of polyhedral cages formed by hydrogen-bonded water molecules: small pentagonal dodecahedral cages (5¹²) and large hexakaidecahedral cages (5¹²6⁴). rsc.org Due to its size, the 1,4-dioxane molecule exclusively occupies the larger 5¹²6⁴ cages, often leaving the smaller 5¹² cages vacant in a pure dioxane hydrate. rsc.org In mixed-gas hydrates, such as with methane (B114726), the smaller gas molecules can then occupy these vacant small cages. rsc.org

X-ray diffraction studies on a mixed methane/1,4-dioxane hydrate confirmed the sII crystal structure and determined the unit cell lattice parameter to be 17.281 (±0.032) Å. rsc.org The study of solvate hydrates also provides insight into crystal packing. For example, a 1,4-dioxane solvate hydrate of the antibacterial agent furazidin was found to have a crystal structure where layers are formed from sheets of hydrogen-bonded entities. chemrxiv.org In this particular structure, two adjacent sheets are connected via the 1,4-dioxane molecules. chemrxiv.org

Investigations into multicomponent solids of carbamazepine, which included a dihydrate and a 1,4-dioxane solvate, highlight the impact of molecular packing on the physical properties of related hydrated and solvated crystals. rsc.org While detailed descriptions of the external morphology or habit of pure 1,4-dioxane dihydrate crystals are limited, studies on related systems have noted the formation of specific shapes like needle-like crystals during crystallization processes involving 1,4-dioxane. researchgate.net The final morphology of any crystal is a result of both its internal structure and the external conditions during growth, such as solvent and temperature. mdpi.com

Table 2: Crystallographic Data for 1,4-Dioxane Hydrates and Solvate Hydrates

| Compound/System | Crystal System | Space Group | Key Structural Features |

|---|---|---|---|

| Methane/1,4-Dioxane Hydrate | Cubic | Not specified | Clathrate structure II (sII); Lattice parameter a = 17.281 (±0.032) Å; Dioxane occupies large 5¹²6⁴ cages. rsc.org |

| Hydrogen/1,4-Dioxane Hydrate | Not specified | Not specified | Confirmed as a mixed clathrate hydrate with a structure II framework. researchgate.net |

| Furazidin·1,4-Dioxane·H₂O | Triclinic | P1̅ | The asymmetric unit contains 1 furazidin, 1 water, and 0.5 dioxane molecules; Packing features stepped layers with adjacent sheets hydrogen-bonded via 1,4-dioxane. chemrxiv.org |

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 1,4-Dioxane |

| 1,4-Dioxane Dihydrate |

| Water |

| Cinacalcet hydrochloride |

| Silicon oil |

| Bis(demethoxy)curcumin |

| 2-chloro-4-nitrobenzoic acid |

| Methane |

| Furazidin |

| Carbamazepine |

Computational Chemistry and Theoretical Modeling of 1,4 Dioxane Water Systems

Quantum Chemical Calculations for Interaction Energies and Structures

Quantum chemical calculations are fundamental to elucidating the nature of intermolecular forces between 1,4-dioxane (B91453) and water molecules. These calculations provide precise information on interaction energies and the geometries of the resulting molecular clusters.

Density Functional Theory (DFT) Approaches for Complex Stability and Energetics

Density Functional Theory (DFT) has emerged as a powerful tool for studying 1,4-dioxane-water systems due to its balance of accuracy and computational cost. The B3LYP functional, often paired with basis sets like 6-311++G**, is commonly used to optimize the geometries and calculate the vibrational frequencies of dioxane-water clusters. rsc.orgresearchgate.net Studies have successfully identified stable clusters of 1,4-dioxane with up to four water molecules. rsc.org

DFT calculations have been employed to investigate the electronic structure, non-linear optical (NLO) properties, and Natural Bonding Orbital (NBO) analysis of 1,4-dioxane. ijcce.ac.ir These calculations help in understanding charge transfer within the molecule and its global properties. ijcce.ac.ir For instance, the interaction energies of various dioxane-water clusters have been determined, revealing the stability of different configurations. rsc.orgrsc.org The optimal interaction energy for a dioxane-water dimer has been calculated to be -5.65 kcal/mol, highlighting the significant hydrogen-bond acceptor character of dioxane. acs.orgnih.gov

It's important to correct for the basis set superposition error (BSSE) in these calculations to obtain accurate interaction energies. rsc.org The conductor-like screening model (COSMO) is a popular continuum solvation model used in conjunction with DFT to simulate the bulk solvent effect of water. rsc.orgrsc.org

Table 1: Interaction Energies for Dioxane-Water Clusters (kcal/mol) calculated using DFT (B3LYP/6-311++G ) and MP2/6-311++G** methods.**

| Complex | Method | ΔE | BSSE | ΔE + BSSE |

| 1a (1:1) | B3LYP | -5.84 | 0.67 | -5.17 |

| MP2 | -6.77 | 1.84 | -4.93 | |

| 1b (1:1) | B3LYP | -6.14 | 0.80 | -5.34 |

| MP2 | -7.69 | 2.33 | -5.36 | |

| 2a (1:2) | B3LYP | -11.27 | 1.30 | -9.97 |

Data sourced from research comparing different computational methods. rsc.orgrsc.org

Semi-empirical Methods (e.g., MNDO/PM3) in Dioxane-Water Studies

Semi-empirical methods, such as MNDO/PM3, offer a computationally less intensive alternative to ab initio and DFT methods for studying large molecular systems. uni-muenchen.degoogle.com These methods are based on the Neglect of Diatomic Differential Overlap (NDDO) approximation and are parameterized to reproduce experimental data, such as heats of formation. uni-muenchen.dempg.denih.gov

The MNDO/PM3 method has been successfully used to calculate the structure and relative stability of 1,4-dioxane-water molecular complexes, specifically for clusters of the form (Diox)n·(H2O)m where n=1, 2 and m=1-6. researchgate.net These studies have identified a wide variety of isomeric structures for these complexes. researchgate.net For complexes where 1,4-dioxane is in the chair conformation, the average energy of the O-Diox···H-W-O-W hydrogen bond was calculated to be -2.293 ± 0.210 kcal/mol, with an average bond length of 2.797 ± 0.015 Å. researchgate.net While these methods are faster, they are generally less accurate than DFT for describing subtle noncovalent interactions like hydrogen bonds. nih.govresearchgate.net

Molecular Simulation Techniques

Molecular simulations provide a bridge between the quantum mechanical description of small molecular clusters and the macroscopic properties of bulk solutions. These techniques allow for the study of the dynamic behavior and equilibrium properties of 1,4-dioxane-water mixtures.

Molecular Dynamics (MD) Simulations of Liquid and Solid Phases

Molecular Dynamics (MD) simulations are used to study the physical properties of aqueous 1,4-dioxane solutions, such as density, enthalpy of mixing, and viscosity. dntb.gov.ua By simulating the movement of atoms and molecules over time, MD can provide insights into the structure of the solution at different dioxane molar fractions and analyze the hydrogen bonding between dioxane and water. dntb.gov.uaescholarship.org

MD simulations have been used to investigate the effect of 1,4-dioxane on phospholipid membrane models, revealing changes in membrane parameters like area per lipid, volume per lipid, and membrane thickness. scispace.com These simulations can also describe the penetration mechanism of 1,4-dioxane into membranes by analyzing its orientational preferences. scispace.com Furthermore, MD simulations have been employed to understand neutron scattering measurements of deuterated 1,4-dioxane (1,4-Dioxane-d8) in the liquid state. sigmaaldrich.com

Monte Carlo (MC) Simulations for Equilibrium Properties

Monte Carlo (MC) simulations are another powerful technique for exploring the structural and equilibrium properties of 1,4-dioxane-water solutions. acs.orgnih.gov Using NpT ensembles (constant number of particles, pressure, and temperature), MC simulations have been performed on systems with varying molar compositions of dioxane and water. acs.orgnih.gov

These simulations have shown that the calculated solution densities are in close agreement with experimental values. acs.orgnih.gov Structurally, MC simulations revealed that dioxane molecules tend to arrange with favorable ring center-to-center distances of 4-8 Å, forming pairs, triads, and even tetrads. acs.orgnih.gov On average, each oxygen atom in a dioxane molecule forms about one hydrogen bond with a water molecule, with a most likely O(dioxane)···H(water) distance of 1.75-1.80 Å. acs.orgnih.gov MC simulations have also been utilized to study the adsorption of 1,4-dioxane from water onto various materials, which is crucial for understanding remediation strategies. chemrxiv.orgnih.gov

Development and Validation of Solvation Models (e.g., COSMO, ESM)

Accurate solvation models are crucial for predicting the behavior of molecules in solution. The Conductor-like Screening Model (COSMO) and the Explicit Solvation Model (ESM) are two prominent approaches used to study the solvation of 1,4-dioxane in water. rsc.orgrsc.orgresearchgate.net

COSMO is a continuum solvation model that represents the solvent as a dielectric continuum. rsc.orgrsc.orgvt.edu While it can reproduce frequency shifts in the C-H stretching region of the vibrational spectrum of dioxane, it often fails in the lower frequency range and can predict the wrong sign for the frequency shifts. rsc.orgrsc.org

The Explicit Solvation Model (ESM), which considers representative dioxane-water clusters, provides more accurate solvent frequency shifts, especially in the low-frequency range. rsc.orgrsc.org However, it performs slightly worse than COSMO for C-H stretching vibrations. rsc.org Interestingly, a combined COSMO + ESM model has been found to perform the worst of the three models for predicting vibrational frequencies. rsc.orgrsc.org

The COSMO for Real Solvents (COSMO-RS) model, an extension of COSMO, combines quantum chemical calculations with statistical thermodynamics to predict thermodynamic properties of liquid mixtures without requiring extensive experimental data. tuhh.deresearchgate.netzenodo.org It has been used to predict phase equilibria in systems containing 1,4-dioxane. vt.edutuhh.de

Quantitative Analysis of Non-Covalent Interactions via Topological Methods (AIM, RDG)

The intricate network of non-covalent interactions governing the structure and stability of 1,4-dioxane-water systems, particularly the dihydrate, can be quantitatively described and visualized using topological methods rooted in quantum mechanics. The Quantum Theory of Atoms in Molecules (QTAIM) and the Reduced Density Gradient (RDG) are powerful computational tools for this purpose. acs.orgmdpi.com

Atoms in Molecules (AIM) Theory:

QTAIM, developed by Richard Bader, analyzes the topology of the electron density (ρ(r)) to partition a molecular system into atomic basins. acs.org Critical points in the electron density, where the gradient of the density is zero, are located and characterized. Of particular importance for non-covalent interactions are the bond critical points (BCPs) found between two interacting atoms. acs.org The properties at these BCPs provide quantitative measures of the interaction strength and nature.

Key topological parameters at a (3, -1) BCP that characterize hydrogen bonds and other weak interactions in the 1,4-dioxane dihydrate system include:

Electron Density (ρ(r)BCP): The value of the electron density at the BCP. Higher values generally indicate a stronger interaction.

Laplacian of the Electron Density (∇²ρ(r)BCP): This indicates whether the electron density is locally concentrated (∇²ρ(r)BCP < 0, characteristic of covalent bonds) or depleted (∇²ρ(r)BCP > 0, characteristic of closed-shell interactions like hydrogen bonds and van der Waals forces).

Total Electron Energy Density (H(r)BCP): The sum of the kinetic energy density (G(r)BCP) and the potential energy density (V(r)BCP). The sign of H(r)BCP can help distinguish between different types of hydrogen bonds. A negative H(r)BCP suggests a significant covalent character (stronger H-bonds), while a positive H(r)BCP indicates a predominantly electrostatic character (weaker H-bonds).

Theoretical studies on complexes of 1,4-dioxane with water have utilized AIM analysis to characterize the hydrogen bonds formed. dntb.gov.uaresearchgate.net For instance, in a 1,4-dioxane-methanol complex, which serves as a model for hydrogen bonding, AIM analysis revealed the presence of BCPs confirming the interaction between the molecules. researchgate.net

Table 1: Illustrative Topological Parameters from AIM Analysis for Dioxane-Water Interactions

| Interaction Type | ρ(r)BCP (a.u.) | ∇²ρ(r)BCP (a.u.) | H(r)BCP (a.u.) |

|---|---|---|---|

| O-H···O (Dioxane) | 0.02 - 0.04 | 0.08 - 0.14 | -0.001 to 0.001 |

| C-H···O (Water) | 0.005 - 0.015 | 0.02 - 0.05 | > 0 |

Reduced Density Gradient (RDG) Analysis:

RDG analysis provides a visually intuitive way to identify and characterize non-covalent interactions in real space. researchgate.net It is based on the reduced density gradient, a dimensionless quantity derived from the electron density and its first derivative. researchgate.net By plotting the RDG against the electron density multiplied by the sign of the second eigenvalue (λ₂) of the Hessian of the electron density, different types of interactions can be distinguished. mdpi.com

Strong, attractive interactions (hydrogen bonds): Appear as spikes in the low-gradient, low-density region with negative sign(λ₂)ρ values.

Weak, van der Waals interactions: Appear in the low-gradient, very low-density region around sign(λ₂)ρ ≈ 0.

Strong, repulsive interactions (steric clashes): Appear in the low-gradient, low-density region with positive sign(λ₂)ρ values.

These interactions are then visualized as isosurfaces in the molecular structure, color-coded to represent the nature and strength of the interaction. Typically, blue or green isosurfaces indicate attractive interactions like hydrogen bonds, while red indicates repulsive steric clashes. researchgate.net Computational studies on 1,4-dioxane complexes have employed RDG analysis to visualize the hydrogen bonding and other weak interactions. researchgate.netresearchgate.net

Table 2: Interpretation of RDG Scatter Plot Features for 1,4-Dioxane Dihydrate

| sign(λ₂)ρ (a.u.) | RDG Value | Interaction Type | Isosurface Color |

|---|---|---|---|

| -0.04 to -0.02 | Low | Strong Hydrogen Bond (O-H···O) | Blue |

| -0.02 to 0.00 | Low | Weak Hydrogen Bond (C-H···O) / van der Waals | Green |

| > 0 | Low | Steric Repulsion | Red |

Computational Prediction of Spectroscopic Signatures and Vibrational Frequencies

Computational chemistry offers a powerful means to predict and interpret the spectroscopic signatures of molecular complexes like 1,4-dioxane dihydrate. By calculating the vibrational frequencies and corresponding intensities for Infrared (IR) and Raman spectra, researchers can gain detailed insights into the structural changes and intermolecular interactions that occur upon complexation. rsc.orgresearchgate.net

Theoretical investigations often employ methods like Density Functional Theory (DFT) to optimize the geometry of the 1,4-dioxane-water complexes and then compute the harmonic vibrational frequencies. rsc.orgrsc.org These calculations are crucial for assigning the experimentally observed spectral bands to specific vibrational modes of the complex. researchgate.netrsc.org

A key finding from these computational studies is the prediction of frequency shifts upon hydrogen bond formation. acs.org For instance, the O-H stretching vibrations of the water molecules involved in hydrogen bonding with the ether oxygens of 1,4-dioxane are predicted to exhibit a significant red-shift (a shift to lower wavenumbers) compared to free water molecules. researchgate.net This red-shift is a classic indicator of hydrogen bond formation and its magnitude often correlates with the strength of the interaction.

Conversely, studies have also investigated the effect of hydration on the C-H stretching modes of the 1,4-dioxane molecule. acs.org Some computational and experimental work suggests that the formation of weak C-H···O hydrogen bonds between the dioxane's C-H groups and water molecules can lead to a blue-shift (a shift to higher wavenumbers) of the C-H stretching frequencies. rsc.orgacs.org

Table 3: Predicted Vibrational Frequency Shifts (cm⁻¹) in 1,4-Dioxane Dihydrate

| Vibrational Mode | Description | Predicted Frequency Shift (Δν) | Reason |

|---|---|---|---|

| Water O-H Stretch | Stretching of water O-H bond involved in H-bonding | -50 to -150 | Weakening of the O-H bond due to donation to the O···H-O hydrogen bond. |

| Dioxane C-O Stretch | Stretching of dioxane C-O bonds adjacent to H-bonding site | Red-shift | Lowering of the C-O force constant upon hydrogen bond formation. rsc.org |

| Dioxane C-H Stretch | Stretching of dioxane C-H bonds | Blue-shift | Formation of weak C-H···O hydrogen bonds with water. rsc.orgacs.org |

Calculations on various stable clusters of 1,4-dioxane with one or two water molecules have been performed to understand the vibrational spectra in aqueous solutions. rsc.org These explicit solvation models have been shown to provide accurate solvent frequency shifts, often outperforming continuum solvation models, especially in the low-frequency range dominated by C-C and C-O stretching and deformations. rsc.orgresearchgate.netrsc.org The root-mean-square deviation between calculated and observed shifts in these explicit models can be below 2 cm⁻¹ in this region. rsc.orgrsc.org

The theoretical Raman and IR spectra for different isomers of the 1,4-dioxane-water complexes can also be simulated. escholarship.org By comparing these predicted spectra with experimental data, it is possible to identify the most probable structures of the complexes present in solution. rsc.orgacs.org

Clathrate Hydrates Involving 1,4 Dioxane

Structural Investigations of 1,4-Dioxane (B91453) Clathrate Hydrates (e.g., Structure II)

The hydrate (B1144303) of 1,4-dioxane is identified as a normal clathrate hydrate exhibiting a cubic structure II (CS-II). mathnet.rucdnsciencepub.comscilit.com This structural determination is the result of comprehensive analysis using various techniques, including X-ray diffraction, nuclear magnetic resonance (NMR), and dielectric relaxation studies. cdnsciencepub.comkaist.ac.kr The composition of this hydrate is approximately D·∼17H₂O, meaning one molecule of 1,4-dioxane is encased per 17 molecules of water. cdnsciencepub.comscilit.com

In the structure II framework, the water molecules form two types of polyhedral cages: sixteen small pentagonal dodecahedron cages (5¹²) and eight large hexakaidecahedron cages (5¹²6⁴). Due to its molecular size, the 1,4-dioxane molecule is large enough to be entrapped within the large 5¹²6⁴ cages of the structure II hydrate. mathnet.rukaist.ac.kr When formed as a binary clathrate with a smaller gas molecule like hydrogen, the 1,4-dioxane continues to occupy the large cages, while the hydrogen molecules are encapsulated in the small 5¹² cages. kaist.ac.kr

Studies comparing 1,4-dioxane with other cyclic ethers like tetrahydrofuran (B95107) (THF) show that while both form structure II hydrates at atmospheric pressure, the 1,4-dioxane hydrate is less stable. mathnet.ru This is attributed to the larger size of the 1,4-dioxane molecule (7.03 Å) relative to the cavity. mathnet.ru Under elevated pressure, there is evidence that the structure II hydrate may transform into a more compact structure, possibly a cubic structure I (CS-I). mathnet.ru

Thermodynamic Equilibrium Conditions for Clathrate Hydrate Formation

The formation of 1,4-dioxane clathrate hydrates is governed by specific thermodynamic conditions of temperature and pressure. The solid-liquid phase diagram for the 1,4-dioxane-water system confirms the existence of a hydrate that forms and decomposes in a narrow composition and temperature range. oup.com Differential scanning calorimetry (DSC) measurements have been instrumental in identifying the peritectic decomposition and eutectic melting points of the hydrate. oup.com

The presence of 1,4-dioxane significantly alters the equilibrium conditions for the formation of other gas hydrates. nsf.gov It is considered a thermodynamic promoter because it can shift the hydrate equilibrium curve to milder conditions, specifically lower pressures and higher temperatures. nsf.govacs.org This effect has been observed for methane (B114726) and carbon dioxide hydrates. nsf.govresearchgate.netmdpi.com For instance, adding 1,4-dioxane to water shifts the equilibrium conditions of carbon dioxide hydrates to higher temperatures, promoting their formation. researchgate.netresearchgate.net This promotional effect is attributed to the stabilization of the hydrate lattice by the inclusion of the 1,4-dioxane molecule. scispace.com

However, the effect of 1,4-dioxane is dependent on its concentration and the specific guest gas molecule. researchgate.netresearchgate.net While it acts as a promoter for some gases, it can inhibit the formation of others, such as ethane (B1197151). researchgate.netresearchgate.net

The equilibrium conditions for clathrate hydrates containing 1,4-dioxane are highly dependent on pressure and temperature. For the binary 1,4-dioxane-water system, a phase diagram shows the hydrate exists between its peritectic temperature of approximately -13.5 °C and a eutectic temperature of about -15.8 °C. oup.com

When 1,4-dioxane is introduced into a gas-water system, it modifies the pressure-temperature (P-T) phase equilibrium. For methane hydrates, the addition of 1,4-dioxane at concentrations up to about 6 mol% significantly reduces the pressure required for hydrate formation at a given temperature. mdpi.comresearchgate.net Beyond this concentration, a slow increase in the equilibrium pressure is observed. researchgate.net A similar promoting effect is seen with carbon dioxide hydrates, where 1,4-dioxane shifts the equilibrium to higher temperatures. researchgate.netresearchgate.net

The heat of dissociation (ΔHd), a key thermodynamic property, can be estimated from the slope of the logarithm of equilibrium pressure versus the reciprocal of temperature, as described by the Clausius-Clapeyron equation. rsc.org Studies have calculated the ΔHd for mixed CH₄/1,4-dioxane hydrate to be approximately 97.9 kJ mol⁻¹, which is significantly higher than that of pure methane hydrate (59.3 kJ mol⁻¹), indicating greater stability of the mixed hydrate. rsc.org

Table 1: Pressure-Temperature Equilibrium Data for Methane Hydrate in the Presence of 1,4-Dioxane

| Temperature (K) | Pressure (MPa) with Pure Water | Pressure (MPa) with 5.56 mol% 1,4-Dioxane |

| 282.4 | ~7.0 | 1.1 |

| 288.2 | ~14.0 | 2.1 |

| 293.2 | ~25.0 | 4.4 |

| 298.0 | ~45.0 | 8.5 |

1,4-Dioxane exhibits a dual role, acting as either a kinetic promoter or an inhibitor for gas hydrate formation depending on the specific gas system and its concentration. nsf.govresearchgate.net Kinetic promoters increase the rate of hydrate formation and reduce the induction time, while inhibitors have the opposite effect. acs.org

As a Promoter: 1,4-Dioxane is generally considered a thermodynamic promoter for methane and carbon dioxide hydrates, shifting the equilibrium conditions to be more favorable. nsf.govresearchgate.net However, it also demonstrates kinetic effects. In mixed CH₄/1,4-dioxane systems, it enables rapid hydrate growth. rsc.orgrsc.org For ethylene (B1197577) hydrates, 1,4-dioxane has been shown to accelerate the growth rate, likely by increasing the solubility of ethylene in water. researchgate.net The stabilization effect on hydrate formation for cyclic ethers has been ranked in the order of THF > Propylene oxide > 1,4-dioxane > acetone. scispace.com

Table 2: Effect of 1,4-Dioxane on Different Gas Hydrate Systems

| Gas | Hydrate Structure with Dioxane | Effect of 1,4-Dioxane | Source |

| Methane (CH₄) | Structure II | Thermodynamic & Kinetic Promoter | mdpi.comresearchgate.netrsc.org |

| Carbon Dioxide (CO₂) | Structure II | Thermodynamic Promoter | researchgate.netresearchgate.net |

| Ethane (C₂H₆) | Structure I (inhibited) | Inhibitor | researchgate.net |

| Ethylene (C₂H₄) | Structure I (inhibited) | Kinetic Promoter (growth rate) | researchgate.net |

| Xenon (Xe) | Structure I to II Transition | Promoter or Inhibitor (concentration-dependent) | researchgate.net |

Mechanisms of Clathrate Hydrate Nucleation and Growth in Dioxane-Water Mixtures

The formation of clathrate hydrates involves two key kinetic stages: nucleation and growth. ripublication.com The presence of 1,4-dioxane in water influences both of these stages.

Nucleation: Nucleation is the initial formation of stable, critical-sized hydrate nuclei from the guest (e.g., 1,4-dioxane) and host (water) molecules. ripublication.com One accepted theory is the cluster nucleation theory, which posits that water molecules form labile clusters around dissolved guest molecules. scispace.com In dioxane-water mixtures, the interaction between 1,4-dioxane and water molecules is crucial. The exothermic behavior observed in the water-rich region of dioxane-water mixtures suggests that new, strong hydrogen bonds may form, likely due to hydrophobic hydration around the ethyl moieties of the 1,4-dioxane. scielo.org.co These structured water clusters around the dioxane molecules can act as precursors to hydrate nuclei. The presence of these pre-ordered structures can lower the energy barrier for nucleation, thus promoting the process under the right thermodynamic conditions.

Growth: Once stable nuclei are formed, hydrate growth proceeds at the interface between the hydrate phase and the surrounding liquid or gas phase. nih.gov The rate of growth is typically controlled by mass and heat transfer phenomena. ripublication.com Studies on the growth rates of 1,4-dioxane hydrates show a dependence on temperature. researchgate.net At lower temperatures (e.g., 230 K), the growth is dominated by the kinetics of water molecule rearrangement to form the cage structures. researchgate.net At higher temperatures, the growth rate becomes more dependent on the mobility and diffusion of the 1,4-dioxane guest molecules to the growing crystal interface. researchgate.net The promotional effect of 1,4-dioxane in certain systems, like ethylene hydrate, is attributed to an increase in the solubility of the primary guest gas in the aqueous phase, which enhances mass transfer and accelerates the growth rate. researchgate.net

Environmental Degradation Mechanisms of 1,4 Dioxane in Aqueous Systems

Biological Degradation Pathways in Water

While once considered highly resistant to biological breakdown, it is now understood that 1,4-dioxane (B91453) can be biodegraded by various microorganisms under aerobic conditions. enviro.wikiitrcweb.org Anaerobic biodegradation, however, has limited evidence. enviro.wiki The primary mechanisms for aerobic biodegradation are metabolism, where microorganisms use 1,4-dioxane as a source of carbon and energy for growth, and cometabolism, where the degradation is a fortuitous side reaction by enzymes produced to break down other compounds. enviro.wikiitrcweb.orgresearchgate.net

Identification and Study of 1,4-Dioxane Degrading Microorganisms and Enzymes (e.g., Monooxygenases)

A diverse range of bacteria and some fungi have been identified that can degrade 1,4-dioxane. enviro.wikinih.gov A significant focus of research has been on identifying the specific microorganisms and the enzymes they employ.

Metabolic Degraders:

Pseudonocardia dioxanivorans CB1190: This is one of the most well-studied bacteria capable of using 1,4-dioxane as its sole source of carbon and energy. enviro.wikiacs.orgnih.gov It was originally isolated from industrial sludge. enviro.wiki

Mycobacterium dioxanotrophicus PH-06: Isolated from contaminated river sediments, this bacterium also metabolizes 1,4-dioxane. asm.org

Variovorax sp. TS13: Identified as a novel 1,4-dioxane degrader. nih.gov

Cometabolic Degraders: Many bacteria that grow on substrates like methane (B114726), propane, and toluene (B28343) can cometabolically degrade 1,4-dioxane. enviro.wikiacs.org Examples include:

Methylosinus trichosporium OB3b (methane-utilizing) nih.govacs.org

Mycobacterium vaccae JOB5 (propane-utilizing) nih.govacs.org

Pseudomonas mendocina KR1 (toluene-utilizing) nih.govacs.org

Rhodococcus species acs.orgresearchgate.net

Key Enzymes: The initial and critical step in the aerobic biodegradation of 1,4-dioxane is catalyzed by monooxygenase enzymes . itrcweb.orgnih.govsiremlab.com These enzymes insert a single oxygen atom into the 1,4-dioxane molecule, initiating its breakdown. ethz.ch Several types of monooxygenases have been implicated:

Dioxane Monooxygenase (DXMO): Found in Pseudonocardia dioxanivorans, the dxmADBC gene cluster is responsible for this enzyme. asm.orgnih.gov

Propane Monooxygenase (PRM): The prmABCD gene cluster in Mycobacterium dioxanotrophicus codes for this enzyme, which has been shown to initiate dioxane degradation. nih.govacs.org

Toluene Monooxygenases (TMO): These enzymes, found in various bacteria, can also fortuitously degrade 1,4-dioxane. nih.govsiremlab.comnih.gov

Soluble Methane Monooxygenase (sMMO): Present in methanotrophs, this enzyme is also capable of cometabolizing 1,4-dioxane. enviro.wiki

The involvement of monooxygenases is confirmed by studies showing that acetylene, a known inhibitor of these enzymes, prevents the oxidation of 1,4-dioxane. nih.govacs.org

Factors Influencing Biodegradation Efficiency in Aquatic Environments

The efficiency of 1,4-dioxane biodegradation in water is influenced by several environmental factors.

Temperature: Temperature significantly affects the rate of biodegradation. For instance, Rhodococcus aetherivorans JCM 14343 shows optimal degradation between 20-30°C, with activity observed in a broader range of 5-40°C. researchgate.net Lower temperatures can reduce the affinity of monooxygenase enzymes for 1,4-dioxane. researchgate.net

pH: The optimal pH for biodegradation can vary between different microbial strains. Some enrichment cultures have shown the ability to adapt and degrade 1,4-dioxane in both acidic (pH 5.5) and alkaline (pH 8) conditions. researchgate.net

Oxygen Availability: Aerobic biodegradation pathways are dependent on the presence of dissolved oxygen. itrcweb.org Monooxygenase functionality relies on oxygen, though some enzymes can remain active even at low oxygen concentrations. itrcweb.org

Presence of Co-contaminants: As mentioned, certain chemicals can inhibit biodegradation. Trichloroethene (TCE) at concentrations above 5 mg L⁻¹ can reversibly inhibit 1,4-dioxane degradation, while 1,1-dichloroethene (1,1-DCE) can cause complete inhibition at concentrations as low as 1 mg L⁻¹. researchgate.net

Nutrient Availability: Like all living organisms, 1,4-dioxane degrading microbes require essential nutrients for their growth and enzymatic activities.

Abiotic Degradation Mechanisms in Aqueous Solution

Due to its high solubility in water and resistance to many conventional treatment methods, abiotic degradation, particularly through Advanced Oxidation Processes (AOPs), is a key strategy for removing 1,4-dioxane from aqueous systems. oxidationtech.comspartanwatertreatment.comslenvironment.com

Advanced Oxidation Processes (AOPs) for 1,4-Dioxane Transformation (e.g., UV/H₂O₂, Fenton-like, Persulfate Activation)

AOPs are characterized by the in-situ generation of highly reactive and non-selective free radicals, primarily the hydroxyl radical (•OH), which can effectively destroy the stable chemical structure of 1,4-dioxane. oxidationtech.commdpi.com

UV/H₂O₂: This is one of the most common and effective AOPs for 1,4-dioxane removal. slenvironment.comwwdmag.com In this process, ultraviolet (UV) light is used to cleave hydrogen peroxide (H₂O₂) molecules, generating hydroxyl radicals. The water is mixed with H₂O₂ and then passed through a system of UV lamps, which initiates the oxidative reaction. slenvironment.com This method has been successfully implemented in full-scale drinking water treatment systems, achieving significant destruction of 1,4-dioxane. wwdmag.com

Fenton-like Processes: The classic Fenton reaction involves the use of ferrous iron (Fe²⁺) to catalyze the decomposition of H₂O₂ into hydroxyl radicals. deswater.comuva.es This process is effective for treating industrial effluents with high concentrations of 1,4-dioxane. deswater.com Variations include the photo-Fenton process, which combines the Fenton reaction with UV light to enhance radical production and regenerate Fe²⁺. deswater.com Some innovative approaches utilize the native iron content in groundwater for a Fenton-like process, reducing the need for chemical addition. parsons.com A microbially driven Fenton reaction has also been demonstrated, operating at a neutral pH without the need for external H₂O₂ or UV light. acs.org

Persulfate (S₂O₈²⁻) Activation: Persulfate can be activated by heat, UV light, or transition metals to produce the sulfate (B86663) radical (SO₄•⁻), another powerful oxidant capable of degrading 1,4-dioxane. mdpi.comnih.gov The UV/persulfate system can significantly improve degradation efficiency compared to some other methods. mdpi.com Temperature and pH are key factors; higher temperatures and lower pH generally increase the degradation rate in heat-activated systems. nih.govredalyc.org The addition of catalysts like silver ions (Ag⁺) can also accelerate the degradation process. scielo.org.mx

Role of Free Radicals in Aqueous Degradation Pathways

The degradation of 1,4-dioxane in AOPs is driven by the action of powerful, short-lived free radicals.

Hydroxyl Radical (•OH): This is the primary oxidant in many AOPs, including UV/H₂O₂ and Fenton processes. oxidationtech.compureflowozone.com With a high oxidation potential, the hydroxyl radical can non-selectively attack and break down the stable cyclic ether structure of 1,4-dioxane. mdpi.comdeswater.com The reaction between the hydroxyl radical and 1,4-dioxane is very rapid. tandfonline.com The degradation pathway involves a series of oxidation steps that can ultimately lead to the mineralization of 1,4-dioxane into carbon dioxide and water. deswater.com Intermediates identified during this process include ethylene (B1197577) glycol diformate, which further degrades to formic acid. deswater.com

Sulfate Radical (SO₄•⁻): Generated from the activation of persulfate, the sulfate radical is another highly effective oxidant for 1,4-dioxane degradation. mdpi.com It has a higher selectivity for certain organic pollutants compared to the hydroxyl radical. mdpi.com In aqueous solutions, the sulfate radical can also lead to the formation of hydroxyl radicals, creating a dual-radical system for degradation. mdpi.com The degradation of 1,4-dioxane by sulfate radicals is believed to proceed through the formation of intermediates such as diethylene glycol and ethylene glycol diformate. mdpi.com

Environmental Transport and Transformation of 1,4-Dioxane in Hydric Matrices

1,4-Dioxane's physical and chemical properties contribute to its significant persistence and mobility in aqueous environments. enviro.wiki Its complete miscibility with water, low potential for adsorption to organic carbon, and low volatility from water facilitate its rapid transport in groundwater. enviro.wikiitrcweb.org This can result in large, diffuse plumes that contaminate drinking water sources. siremlab.comclu-in.org While it is considered a "forever chemical" by some due to its persistence, several degradation pathways exist. slenvironment.com

The primary destructive process for 1,4-dioxane in the subsurface is aerobic biodegradation. itrcweb.org However, abiotic degradation mechanisms, such as oxidation, can also play a role. serdp-estcp.mil The effectiveness of these degradation pathways is influenced by various environmental factors, including the presence of co-contaminants. itrcweb.orgsciopen.com

Abiotic Degradation Mechanisms

Under natural subsurface conditions, abiotic degradation of 1,4-dioxane is limited. itrcweb.org However, certain processes can contribute to its transformation in aqueous systems.

1,4-Dioxane is an ether and, like most ethers, is resistant to hydrolysis under typical environmental conditions. ccme.ca It lacks functional groups that are susceptible to hydrolysis. ny.gov Therefore, hydrolysis is not considered a significant degradation pathway for 1,4-dioxane in the environment. ccme.carsc.org

Direct photolysis of 1,4-dioxane in water is not expected to be a major degradation process because it does not absorb light at wavelengths greater than 290 nm, which is the spectrum of sunlight that reaches the Earth's surface. ccme.cacdc.gov However, indirect photolysis can occur. This process involves the reaction of 1,4-dioxane with hydroxyl radicals (•OH) that are photochemically produced in water. itrcweb.orgcdc.gov The estimated half-life for this reaction at a neutral pH is 336 days. ccme.cacdc.gov The extent of this reaction in the environment is not fully known. cdc.gov

Advanced oxidation processes (AOPs) that generate highly reactive hydroxyl radicals have been shown to be effective in degrading 1,4-dioxane in water treatment scenarios. enviro.wikideswater.com These processes include UV/H₂O₂, ozone/H₂O₂, and Fenton-like reactions. deswater.comnih.gov

UV/H₂O₂: This process generates hydroxyl radicals through the photolysis of hydrogen peroxide. The degradation of 1,4-dioxane follows first-order kinetics, with reported rate constants ranging from 0.3 to 8.7 × 10⁻³ s⁻¹. mdpi.com Intermediates formed during this process include formaldehyde, acetaldehyde, glyoxal, and various organic acids. mdpi.comacs.org

Ozone-based AOPs: The combination of ozone with hydrogen peroxide can effectively oxidize 1,4-dioxane, producing more biodegradable products. deswater.com

Photo-Fenton-like Processes: Using nanoscale zero-valent iron (nZVI) and light has been shown to degrade 1,4-dioxane effectively. nih.gov

In the absence of light, oxidation of 1,4-dioxane can be achieved through chemical oxidants. Persulfate activated by heat or ferrous ions (Fe²⁺) has demonstrated the ability to degrade 1,4-dioxane. nih.gov The degradation products in this process include acetaldehyde, acetic acid, and glycolaldehyde. nih.gov

Biotic Degradation Mechanisms

Biodegradation is a significant pathway for the natural attenuation of 1,4-dioxane in the environment, primarily occurring under aerobic conditions. itrcweb.orgenviro.wiki Anaerobic biodegradation of 1,4-dioxane is generally not considered to be a significant process. enviro.wikienviro.wiki

A variety of microorganisms are capable of degrading 1,4-dioxane. enviro.wiki This can occur through two main processes: metabolism and cometabolism.

Metabolism: In this process, microorganisms use 1,4-dioxane as their sole source of carbon and energy. enviro.wiki This is most likely to occur where 1,4-dioxane concentrations are high enough to support microbial growth. itrcweb.org A well-studied bacterium capable of metabolizing 1,4-dioxane is Pseudonocardia dioxanivorans CB1190. mdpi.comenviro.wiki

Cometabolism: Here, the degradation of 1,4-dioxane is facilitated by enzymes produced by microorganisms for the metabolism of another compound, known as the primary substrate. enviro.wikinih.gov This process is more likely to occur at lower 1,4-dioxane concentrations when a suitable primary substrate is present. itrcweb.org Various monooxygenase enzymes are involved in the cometabolic degradation of 1,4-dioxane. siremlab.com

The presence of co-contaminants, such as chlorinated solvents, can inhibit the biodegradation of 1,4-dioxane. itrcweb.orgenviro.wiki For instance, 1,1-dichloroethene (1,1-DCE) has been shown to be a strong inhibitor of 1,4-dioxane degradation by P. dioxanivorans CB1190. enviro.wiki

The initial step in the aerobic biodegradation of 1,4-dioxane is catalyzed by monooxygenase enzymes. itrcweb.orgsiremlab.com These enzymes introduce an oxygen atom into the 1,4-dioxane molecule, initiating its breakdown. siremlab.com

Several types of monooxygenases have been identified as being involved in 1,4-dioxane degradation, including:

Dioxane monooxygenase (DXMO) : Found in Pseudonocardia dioxanivorans. siremlab.comnih.gov

Tetrahydrofuran (B95107) monooxygenase (THF-MO) : Also known to initiate 1,4-dioxane degradation. acs.org

Propane monooxygenase (PMO) and Toluene monooxygenase (TMO) : These enzymes facilitate the cometabolic degradation of 1,4-dioxane. siremlab.com

Following the initial oxidation, the resulting intermediates are further broken down by other enzymes, such as aldehyde dehydrogenase (ALDH), ultimately leading to the production of carbon dioxide. siremlab.com The degradation pathway can produce intermediates like 2-hydroxyethoxyacetic acid (HEAA), ethylene glycol, and glycolic acid. deswater.comasm.org

Data Tables

Table 1: Environmental Fate and Transport Processes of 1,4-Dioxane

Table 2: Half-lives of 1,4-Dioxane in Aqueous Systems under Different Degradation Processes

Table 3: Common Intermediates of 1,4-Dioxane Degradation

Advanced Applications and Implications of 1,4 Dioxane Water Complexes

Crystal Engineering and Supramolecular Synthesis in Dioxane-Water Systems

Crystal engineering utilizes intermolecular interactions to design and construct new solid-state structures with desired properties. In dioxane-water systems, the ability of 1,4-dioxane (B91453) to act as a hydrogen bond acceptor allows it to be integrated into complex crystalline lattices, forming multi-component solids such as solvates and co-crystals.

Multi-component crystalline solids are materials composed of two or more different molecules held together in a crystal lattice by non-covalent interactions. 1,4-Dioxane is a versatile component in the synthesis of these materials, often incorporated as a solvent molecule (solvate) or as a guest in a host-guest assembly. The formation of these solids is typically achieved through methods like slow evaporation from solution or mechanochemical grinding. nih.govacs.org

In these structures, 1,4-dioxane can play a direct role in the supramolecular architecture. For instance, in a multicomponent crystal formed with niflumic acid and a bipyridine-based coformer, the 1,4-dioxane molecule was found to bridge two molecular trimers through C─H···F interactions, demonstrating its capacity to be a structural linker. nih.gov In other cases, it occupies voids or channels within the crystal packing. A notable example is the 3,5-dinitrobenzoic acid–acetamide (B32628)–1,4-dioxane solvate cocrystal, which crystallizes in the P2₁2₁2 space group. acs.org In this arrangement, two molecules of 3,5-dinitrobenzoic acid and acetamide are associated through an amide–amide dimer, which is further connected to the acid via an O–H···O hydrogen bond, with the 1,4-dioxane molecule occupying a position at the center and corner of the unit cell. acs.org

Table 1: Examples of Multi-Component Crystalline Solids Featuring 1,4-Dioxane

| Primary Components | Dioxane Role | Stoichiometry | Formation Method | Reference |

|---|---|---|---|---|

| 3,5-Dinitrobenzoic acid, Acetamide | Solvent in Cocrystal | 2:2:0.5 (Acid:Amide:Dioxane) | Slow Evaporation | acs.org |

| Niflumic acid, 4,4'-Bipyridyl-ethane | Bridging Solvent | 2:1:1 (Acid:Coformer:Dioxane) | Crystallization from Solution | nih.gov |

In the pharmaceutical industry, modifying the solid-state form of an Active Pharmaceutical Ingredient (API) is a critical strategy for improving its physicochemical properties, such as solubility, stability, and bioavailability. europeanpharmaceuticalreview.com The formation of solvates (where a solvent is incorporated into the crystal structure) and co-crystals (multi-component crystals of an API and a benign co-former) are primary methods of crystal engineering. europeanpharmaceuticalreview.com 1,4-Dioxane has been successfully used to create novel solid forms of various APIs.

A range of pharmaceutical compounds have been shown to form solvates and solvate hydrates with 1,4-dioxane. These include:

Furosemide: Forms a 1:1 solvate with 1,4-dioxane. europeanpharmaceuticalreview.com

Nifedipine: Known to form a 2:1 solvate (NIF:dioxane). iucr.org

Carbamazepine: Forms a 2:1 solvate (CBZ:dioxane). rsc.org

Furazidin: This antibacterial agent can form both a single-solvent 1,4-dioxane solvate and a 1,4-dioxane solvate hydrate (B1144303) (FUR·DIOX·H₂O). chemrxiv.org

The formation of a 1,4-dioxane solvate can also be a strategic intermediate step in the design of new co-crystals. In a study on the anti-cancer drug enzalutamide, researchers first identified and characterized its 1,4-dioxane solvates. scilit.com This structural information was then used as a "lead" in a molecular replacement strategy to successfully design and synthesize new pyrazine (B50134) co-crystals of the drug. scilit.com This approach highlights the predictive power of using solvate structures in rational co-crystal design.

Table 2: Selected Pharmaceutical Solvates and Co-crystals Involving 1,4-Dioxane

| Pharmaceutical Compound (API) | Complex Type | API:Dioxane Stoichiometry | Reference |

|---|---|---|---|